molecular formula C14H12BNO6 B1271527 3-Benzyloxycarbonyl-5-nitrophenylboronic acid CAS No. 380430-62-6

3-Benzyloxycarbonyl-5-nitrophenylboronic acid

Cat. No.: B1271527
CAS No.: 380430-62-6
M. Wt: 301.06 g/mol
InChI Key: YDPDKQXYZBUILB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-Benzyloxycarbonyl-5-nitrophenylboronic acid can be synthesized through various methods. One common approach involves the Suzuki-Miyaura cross-coupling reaction, which is widely applied in the formation of carbon-carbon bonds . This reaction typically requires a palladium catalyst and a base, such as potassium carbonate, under mild conditions.

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, utilizing advanced catalytic systems and efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

3-Benzyloxycarbonyl-5-nitrophenylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 3-Benzyloxycarbonyl-5-nitrophenylboronic acid involves its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, facilitating various chemical transformations. The nitro group can undergo reduction to form amino derivatives, which can further participate in diverse chemical reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyloxycarbonyl-5-nitrophenylboronic acid is unique due to its benzyloxycarbonyl group, which enhances its reactivity and versatility in organic synthesis. This makes it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

(3-nitro-5-phenylmethoxycarbonylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BNO6/c17-14(22-9-10-4-2-1-3-5-10)11-6-12(15(18)19)8-13(7-11)16(20)21/h1-8,18-19H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDPDKQXYZBUILB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)OCC2=CC=CC=C2)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30378305
Record name {3-[(Benzyloxy)carbonyl]-5-nitrophenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

380430-62-6
Record name {3-[(Benzyloxy)carbonyl]-5-nitrophenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30378305
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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